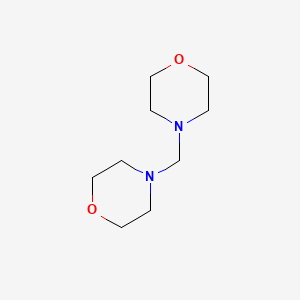

N,N'-Dimorpholinomethane

Description

The exact mass of the compound Dimorpholinomethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(morpholin-4-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFZZKZNMWTHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052859 | |

| Record name | 4,4-Methylenedimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5625-90-1 | |

| Record name | Dimorpholinomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Methylenedimorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Methylenedimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-methylenebismorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBISMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O79DZW79Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Laboratory Synthesis of N,N'-Methylenebismorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of N,N'-methylenebismorpholine, a compound of interest in various chemical and pharmaceutical applications. The synthesis primarily proceeds via a Mannich reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom. In this specific synthesis, two molecules of morpholine react with a methylene donor, typically formaldehyde or its polymer paraformaldehyde, to form the desired product.

Reaction Principle and Mechanism

The synthesis of N,N'-methylenebismorpholine is a condensation reaction wherein two molecules of the secondary amine, morpholine, are linked by a methylene bridge derived from formaldehyde.[1] The reaction is typically conducted in an aqueous or alcoholic medium, and the pH can be controlled to optimize the reaction selectivity and yield.[1]

The reaction mechanism begins with the nucleophilic attack of the nitrogen atom of morpholine on the carbonyl carbon of formaldehyde. This is followed by protonation and subsequent dehydration to form a reactive electrophilic species known as the Eschenmoser salt precursor. This intermediate then reacts with a second molecule of morpholine to yield the final product, N,N'-methylenebismorpholine.

Experimental Protocols

While specific detailed protocols for the synthesis of N,N'-methylenebismorpholine are not extensively reported in publicly available literature, a reliable methodology can be adapted from the well-established procedures for analogous Mannich reactions. The following protocol is based on the synthesis of similar methylene-bridged compounds and general principles of the Mannich reaction.

Materials and Equipment:

-

Morpholine (C₄H₉NO)

-

Paraformaldehyde ((CH₂O)n)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Oil bath or heating mantle

-

Ice bath

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask, a mixture of morpholine (2.0 molar equivalents) and water is prepared.

-

Acidification: Concentrated hydrochloric acid (1.0 molar equivalent) is added dropwise to the stirred solution.

-

Addition of Formaldehyde Source: Paraformaldehyde (1.0 molar equivalent) is added to the reaction mixture.

-

Reaction: The mixture is heated to 80-90°C and refluxed for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature.

-

Neutralization and Extraction: The pH of the solution is adjusted to basic (pH > 10) with the addition of a sodium hydroxide solution. The aqueous layer is then extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N,N'-methylenebismorpholine can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation

Due to the limited availability of specific quantitative data for the synthesis of N,N'-methylenebismorpholine under varied conditions in the surveyed literature, the following table presents a set of representative experimental parameters adapted from analogous Mannich reactions. These parameters can serve as a starting point for the optimization of the synthesis.

| Parameter | Value |

| Reactants | |

| Morpholine | 2.0 mol equiv. |

| Paraformaldehyde | 1.0 mol equiv. |

| Catalyst | |

| Hydrochloric Acid | 1.0 mol equiv. |

| Solvent | Water |

| Reaction Temperature | 80 - 90 °C |

| Reaction Time | 3 - 5 hours |

| Yield | High (expected) |

Visualizations

Reaction Pathway

The following diagram illustrates the general signaling pathway of the Mannich reaction for the synthesis of N,N'-methylenebismorpholine.

Caption: General reaction pathway for the synthesis of N,N'-methylenebismorpholine.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Caption: Step-by-step experimental workflow for the laboratory synthesis.

References

N,N'-Dimorpholinomethane: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimorpholinomethane, also known as 4,4'-methylenedimorpholine, is a versatile organic compound with the CAS number 5625-90-1.[1][2] It is characterized by the presence of two morpholine rings linked by a methylene bridge. This technical guide provides an in-depth overview of its chemical properties, structure, and relevant experimental methodologies. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields where this compound may be of interest.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at standard temperature and pressure.[3][4] It is soluble in water.[3][5] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5625-90-1 | [1][2] |

| Molecular Formula | C₉H₁₈N₂O₂ | [6] |

| Molecular Weight | 186.25 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 122-124 °C at 12 mmHg | [3][5] |

| 265.1 °C at 760 mmHg | [1] | |

| Density | 1.04 g/cm³ | [3][5] |

| 1.13 g/cm³ | [7] | |

| Refractive Index | 1.4790 (estimate) | [3][5] |

| Water Solubility | Soluble | [3][5] |

| pKa | 6.91 ± 0.10 (Predicted) | [5] |

| Flash Point | 77.6 °C | [1] |

| > 100 °C | [7] | |

| Storage Temperature | 2-8°C | [3][5] |

Chemical Structure

The structure of this compound consists of two morpholine rings connected to a central methylene carbon atom through their nitrogen atoms. This arrangement forms a diaminal functional group.

Caption: 2D representation of this compound's structure.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of morpholine with a formaldehyde source, such as paraformaldehyde.[8][9] The following is a representative experimental protocol.

Materials:

-

Morpholine

-

Paraformaldehyde

-

Solvent (e.g., acetonitrile)

-

Catalyst (optional, e.g., a mild acid or base)

Procedure:

-

In a reaction vessel, dissolve morpholine in the chosen solvent.

-

Gradually add paraformaldehyde to the solution while stirring. The molar ratio of morpholine to formaldehyde should be approximately 2:1.

-

If a catalyst is used, add it to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 60-80 °C) and maintain for a period of time (e.g., 12 hours) to allow the reaction to proceed to completion.[8]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Caption: Proposed workflow for the synthesis of this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

A direct analysis of this compound can be performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a proposed method based on standard analytical practices for similar compounds.

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent)

GC-MS Parameters (suggested):

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp to 250 °C at 15 °C/min

-

Hold at 250 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-300

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Caption: Proposed workflow for the GC-MS analysis of this compound.

Chemical Reactivity and Applications

This compound's reactivity is primarily centered around the diaminal linkage. This functional group makes it a formaldehyde donor, meaning it can release formaldehyde under certain conditions, such as hydrolysis.

Hydrolysis

In the presence of water, particularly under acidic conditions, this compound can undergo hydrolysis to yield morpholine and formaldehyde. This reactivity is characteristic of aminals.

Caption: Reaction scheme for the hydrolysis of this compound.

Applications

The chemical properties of this compound lend it to several industrial applications:

-

Biocide: It is used as a broad-spectrum bactericide and fungicide in various water-based systems, such as metalworking fluids.[7]

-

Curing Agent: It acts as a hardener or curing agent for epoxy resins, contributing to the mechanical strength of the final polymer.[2]

-

Catalyst: It serves as a catalyst in the production of polyurethanes, including both rigid and flexible foams.[7]

-

Pharmaceutical Intermediate: It is employed as an intermediate in the synthesis of various pharmaceutical compounds.[3][5]

Conclusion

This compound is a compound with a unique structure that imparts valuable chemical properties, making it useful in a range of industrial and research applications. This guide has provided a comprehensive overview of its known characteristics and suggested methodologies for its synthesis and analysis. Further research into its reaction kinetics and thermal decomposition would provide a more complete understanding of this versatile molecule.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 5625-90-1: Dimorpholinomethane | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 5625-90-1 [m.chemicalbook.com]

- 4. This compound | 5625-90-1 [chemicalbook.com]

- 5. sfdchem.com [sfdchem.com]

- 6. Dimorpholinomethane | C9H18N2O2 | CID 21839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N-Dimorpholinomethane (CAS 5625-90-1) - Broad Spectrum Bactericide at an Attractive Price [cntatech.com]

- 8. Synthesis of N -formamides via oxidative carbonylation of amines with paraformaldehyde over a CoNC catalyst - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00591K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties and Biological Activity of Carbadox

Introduction

This document provides a comprehensive technical overview of the physicochemical properties and biological mechanism of action of Carbadox. It is intended for researchers, scientists, and drug development professionals. While the initial query referenced CAS 5625-90-1, which corresponds to N,N'-Methylene-bis-morpholine, an industrial chemical, searches for detailed physicochemical and biological data consistently lead to Carbadox (CAS 6804-07-5).[][2][3][4] Carbadox is a quinoxaline-di-N-oxide antimicrobial agent used in veterinary medicine, particularly in swine, to control enteric diseases and promote growth.[5][6][7][8][9] Given the depth of available data and its relevance to drug development, this guide will focus on Carbadox.

Carbadox is known for its antibacterial efficacy but also for its potential carcinogenicity, which has led to its ban in many countries, including the European Union, the United Kingdom, and Canada.[5][8][9][10] The United States Food and Drug Administration (FDA) is also taking steps to withdraw its approval.[7][8][11] The drug's primary mechanism of action involves the inhibition of bacterial DNA synthesis.[5][12]

Core Physicochemical Properties

The key physicochemical properties of Carbadox are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological and chemical systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source(s) |

| IUPAC Name | Methyl (2E)-2-[(1,4-dioxidoquinoxalin-2-yl)methylene]hydrazinecarboxylate | [13] |

| CAS Number | 6804-07-5 | [12][13][14][15] |

| Molecular Formula | C₁₁H₁₀N₄O₄ | [13][14] |

| Molecular Weight | 262.22 g/mol | [9][13] |

| Appearance | Yellow crystalline solid | [13][14] |

| Melting Point | 239.5–240 °C (decomposes) | [13][15] |

| Density | 1.44 g/cm³ | [9][13] |

| Solubility | Insoluble in water.[13] Soluble in 1 M NaOH (approx. 50 mg/mL) and DMSO (approx. 2.63 mg/mL).[9][12][14][15] | [9][12][13][14][15] |

| Storage Temperature | 2-8°C | [12] |

Experimental Methodologies

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for characterizing a new chemical entity like Carbadox.

-

Melting Point Determination (Capillary Method): A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in a melting point apparatus. The temperature is slowly increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded. Carbadox exhibits decomposition at its melting point.[15]

-

Solubility Determination (Shake-Flask Method): An excess amount of the solid compound is added to a specific solvent (e.g., water, DMSO, 1 M NaOH) in a flask. The flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured, typically by UV-Vis spectroscopy or HPLC. Carbadox is noted to be practically insoluble in water but shows solubility in DMSO and aqueous NaOH solutions.[9][13][14]

-

In Vitro Cytotoxicity (MTT Assay): This colorimetric assay is used to assess cell viability. For example, Vero cells are seeded in 96-well plates and exposed to various concentrations of Carbadox. After incubation, an MTT solution is added. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in DMSO, and the absorbance is measured to determine the concentration-dependent effect on cell viability.[6]

Biological Activity and Mechanism of Action

Carbadox is a broad-spectrum antimicrobial agent effective against Gram-positive and some Gram-negative bacteria, particularly anaerobes like Brachyspira spp. and Clostridium spp.[5][14] Its primary mode of action is the inhibition of bacterial DNA synthesis.[5][12] This action is believed to stem from its ability to intercalate with DNA and cause mutations, which also underlies its carcinogenic properties.[15][16]

The diagram below illustrates the proposed mechanism of action for Carbadox at the cellular level.

The bactericidal effect of Carbadox arises from its ability to penetrate the bacterial cell and interfere directly with DNA replication.[5] This interference, through intercalation and the induction of breaks, prevents the DNA polymerase enzyme from synthesizing new DNA strands, ultimately leading to cell death.[5] Studies have also shown that Carbadox can induce prophage gene transcription in the gut microbiome, suggesting it can influence horizontal gene transfer among bacteria.[17]

Conclusion

Carbadox (CAS 6804-07-5) is a potent antimicrobial agent with well-defined physicochemical characteristics. Its yellow crystalline form, high melting point, and specific solubility profile are key identifiers. The primary mechanism of action, inhibition of bacterial DNA synthesis, is effective but also linked to its genotoxic and carcinogenic properties, which have severely restricted its use in veterinary medicine. The methodologies and data presented in this guide offer a foundational understanding for professionals in the fields of chemical research and drug development.

References

- 2. CAS 5625-90-1: Dimorpholinomethane | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. parchem.com [parchem.com]

- 5. Chapter 4 – Carbadox (quinoxalines) – Swine Antibiotherapy Handbook [open.lib.umn.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fda.gov [fda.gov]

- 8. Carbadox — FACT [foodanimalconcernstrust.org]

- 9. Carbadox | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 10. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]

- 11. health.state.mn.us [health.state.mn.us]

- 12. カルバドックス | Sigma-Aldrich [sigmaaldrich.com]

- 13. Carbadox - Wikipedia [en.wikipedia.org]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Carbadox CAS#: 6804-07-5 [m.chemicalbook.com]

- 16. Carbadox has both temporary and lasting effects on the swine gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The In-Feed Antibiotic Carbadox Induces Phage Gene Transcription in the Swine Gut Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N'-Dimorpholinomethane: A Technical Deep-Dive into its Formaldehyde Release Mechanism

For Researchers, Scientists, and Drug Development Professionals

N,N'-Dimorpholinomethane, a heterocyclic compound also known as 4,4'-methylenebismorpholine, is recognized for its utility as a biocide in various industrial applications, including metalworking fluids. Its antimicrobial efficacy is primarily attributed to its function as a "formaldehyde-releaser," where it slowly decomposes to release formaldehyde, a potent antimicrobial agent. This technical guide provides an in-depth analysis of the core mechanism governing this formaldehyde release, compiling available data, outlining experimental methodologies, and visualizing the key chemical pathways.

Core Release Mechanism: Hydrolysis

The fundamental mechanism driving the release of formaldehyde from this compound is hydrolysis. In the presence of water, the methylene bridge linking the two morpholine rings is cleaved, resulting in the formation of two molecules of morpholine and one molecule of formaldehyde. This reaction is a reversible equilibrium, though in many practical applications, the continuous removal or reaction of formaldehyde drives the equilibrium towards decomposition.

The overall hydrolysis reaction can be represented as follows:

This compound + H₂O ⇌ 2 Morpholine + Formaldehyde

This process is crucial for its function as a preservative, as the slow and sustained release of formaldehyde maintains a concentration sufficient to inhibit microbial growth over an extended period.

Factors Influencing Formaldehyde Release

The rate and extent of formaldehyde release from this compound are not constant but are influenced by several environmental factors. Understanding these factors is critical for controlling the efficacy and safety of formulations containing this biocide.

-

pH: The stability of this compound and, consequently, the rate of formaldehyde release are pH-dependent. While specific quantitative data for this compound is limited in publicly available literature, formaldehyde-releasing compounds, in general, exhibit varying stability across the pH spectrum. It can be inferred that both acidic and alkaline conditions can potentially catalyze the hydrolysis of the aminal linkage.

-

Temperature: As with most chemical reactions, temperature plays a significant role in the kinetics of formaldehyde release. Increased temperatures generally accelerate the rate of hydrolysis, leading to a faster release of formaldehyde. This is an important consideration for applications where the product may be subjected to varying thermal conditions.

-

Matrix Composition: The medium in which this compound is dispersed can significantly impact formaldehyde release. The presence of other chemical species, the water activity of the formulation, and the overall polarity of the matrix can all influence the hydrolysis equilibrium.

Quantitative Data on Formaldehyde Release

Obtaining precise quantitative data, such as release rates and kinetic constants for this compound, from open-literature sources is challenging. Much of this information is likely held within proprietary industrial research. However, a human health tier II assessment has indicated that the amount of formaldehyde released can be low in specific applications like metalworking fluids, suggesting a controlled and slow-release profile under those conditions.[1]

For comparison, studies on other formaldehyde-releasing preservatives in cosmetics have shown a release order of paraformaldehyde > diazolidinyl urea > DMDM hydantoin ≈ quaternium-15 ≈ imidazolidinyl urea > methenamine > bronopol > poly(p-toluenesulfonamide-co-formaldehyde).[2] The release was found to be dependent on the matrix, pH, storage time, and, most significantly, temperature.[2]

Experimental Protocols for Formaldehyde Determination

The quantification of formaldehyde released from this compound is essential for quality control, efficacy studies, and safety assessments. A variety of analytical methods can be employed for this purpose, generally involving the derivatization of formaldehyde followed by chromatographic or spectrophotometric analysis.

1. High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

A widely used and robust method for the determination of formaldehyde involves its derivatization with 2,4-dinitrophenylhydrazine (DNPH).

-

Principle: Formaldehyde reacts with DNPH in an acidic solution to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is chromophoric and can be readily separated and quantified by reverse-phase HPLC with detection at a specific wavelength (typically around 360 nm).

-

Sample Preparation: A known quantity of the this compound-containing sample is incubated in an aqueous solution under controlled conditions (e.g., specific pH, temperature, and time) to allow for formaldehyde release. An aliquot of this solution is then reacted with an excess of DNPH solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV/Vis detector set to the wavelength of maximum absorbance for the formaldehyde-DNPH derivative.

-

-

Quantification: The concentration of the formaldehyde-DNPH derivative is determined by comparing its peak area to a calibration curve prepared from standards of known formaldehyde concentration that have undergone the same derivatization procedure.

2. Spectrophotometric Methods

Several colorimetric methods are available for the quantification of formaldehyde.

-

Nash Assay (Hantzsch Reaction):

-

Principle: Formaldehyde reacts with acetylacetone and ammonia to form a yellow-colored product, 3,5-diacetyl-1,4-dihydrolutidine. The intensity of the color, measured spectrophotometrically at approximately 412 nm, is proportional to the formaldehyde concentration.

-

Procedure: An aliquot of the sample solution containing released formaldehyde is mixed with the Nash reagent (a solution of ammonium acetate, acetic acid, and acetylacetone) and incubated. The absorbance of the resulting solution is then measured.

-

-

Chromotropic Acid Method:

-

Principle: In the presence of concentrated sulfuric acid, formaldehyde reacts with chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) to form a purple-colored complex. The absorbance is measured at around 580 nm.

-

Caution: This method involves the use of concentrated sulfuric acid and requires careful handling.

-

3. Gas Chromatography (GC)

For certain applications, GC can be used, often involving headspace analysis and derivatization.

-

Principle: Volatile formaldehyde released into the headspace of a sample vial can be derivatized, for example, with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The resulting oxime is then analyzed by GC, often with an electron capture detector (ECD) for high sensitivity.

Visualization of Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Hydrolysis of this compound to Morpholine and Formaldehyde.

Caption: Key factors influencing the rate of formaldehyde release.

Caption: Workflow for formaldehyde quantification by HPLC-DNPH method.

References

In-Depth Technical Guide: The Hydrolysis of N,N'-Methylenebismorpholine in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-methylenebismorpholine (MBM) is a widely utilized biocide, recognized for its efficacy as a formaldehyde-releaser in various industrial applications, including metalworking fluids. Its mechanism of action is predicated on its hydrolysis in aqueous environments to release formaldehyde, the active biocidal agent, and morpholine. Understanding the kinetics and pathways of this hydrolysis is critical for optimizing its use, ensuring safety, and developing stable formulations. This guide provides a comprehensive technical overview of the hydrolysis of N,N'-methylenebismorpholine, including its degradation pathway, and outlines detailed experimental protocols for its analysis.

Hydrolysis Pathway and Kinetics

The hydrolysis of N,N'-methylenebismorpholine in an aqueous solution is a rapid process that yields two primary products: formaldehyde and morpholine. This reaction is fundamental to its function as a biocide, as the released formaldehyde interacts with and deactivates microbial proteins, DNA, and RNA.[1]

The overall hydrolysis reaction can be depicted as follows:

Caption: Hydrolysis of N,N'-Methylenebismorpholine.

While the hydrolysis is known to be rapid in aqueous solutions at low concentrations, occurring in under six seconds, the kinetics are significantly influenced by the formulation matrix.[2] In environments such as metalworking fluid emulsions, N,N'-methylenebismorpholine exhibits greater stability, with a reported half-life of several months.[2] This stability is attributed to its oil solubility, allowing it to be incorporated into oil micelles, which provides a slow-release mechanism for formaldehyde.[2]

Quantitative data on the hydrolysis kinetics as a direct function of pH and temperature in simple aqueous solutions is not extensively available in public literature. However, the principles of hydrolysis suggest that the rate is likely dependent on both pH and temperature. For formaldehyde-releasing preservatives in general, it has been observed that the release of formaldehyde increases with longer storage times and higher temperatures, and is also influenced by the pH of the matrix.[3]

Physicochemical Properties

A summary of the key physicochemical properties of N,N'-methylenebismorpholine and its primary hydrolysis product, morpholine, is presented in Table 1.

Table 1: Physicochemical Properties of N,N'-Methylenebismorpholine and Morpholine

| Property | N,N'-Methylenebismorpholine | Morpholine |

| Molecular Formula | C₉H₁₈N₂O₂ | C₄H₉NO |

| Molecular Weight | 186.26 g/mol | 87.12 g/mol |

| Appearance | Pale yellow liquid | Oily, colorless liquid |

| Odor | Slightly amine-like | Characteristic amine smell |

| Boiling Point | 266.4°C | 128°C |

| Relative Density (at 20°C) | 1.05 | 1.0001 |

| Water Solubility | Miscible in all proportions (hydrolyzes) | Miscible with water |

| pKa (at 20°C) | 7.39 and 2.98 (calculated) | 8.5 and 8.33 (at 25°C) |

| Log P (octanol/water) | -1.53 (calculated) | -2.55 (at pH 7) |

Data sourced from[1].

Experimental Protocols

Study of Hydrolysis Kinetics (General Protocol based on OECD TG 111)

To quantitatively assess the hydrolysis of N,N'-methylenebismorpholine as a function of pH and temperature, a study following the principles of OECD Test Guideline 111 is recommended.[1][4][5][6][7][8]

Caption: Workflow for a hydrolysis kinetics study.

Methodology:

-

Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Add a known concentration of N,N'-methylenebismorpholine to each buffer solution. The concentration should not exceed 0.01 M or half of the saturation concentration.[4]

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C). To assess temperature effects, parallel experiments can be run at other temperatures (e.g., 40°C and 50°C).[1][4]

-

Sampling: At appropriate time intervals, withdraw aliquots from each test solution for analysis.

-

Analysis: Analyze the samples for the concentration of the parent substance (N,N'-methylenebismorpholine) and its hydrolysis products (formaldehyde and morpholine) using the analytical methods detailed below.

-

Data Analysis: Determine the rate of hydrolysis. If the reaction follows first-order kinetics, calculate the rate constant (k) and the half-life (t½) at each pH and temperature.

Analytical Methodology

Due to the dynamic equilibrium and rapid hydrolysis of N,N'-methylenebismorpholine in aqueous solutions, non-invasive analytical methods are preferred for the parent compound, while derivatization techniques are often necessary for the accurate quantification of formaldehyde.[2]

4.2.1 Quantification of N,N'-Methylenebismorpholine by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a suitable technique for monitoring the degradation of N,N'-methylenebismorpholine as it can provide quantitative information about the parent compound in a complex mixture without extensive sample preparation.

Protocol:

-

Sample Preparation: At each time point from the hydrolysis experiment, transfer a precise volume of the reaction mixture (e.g., 0.5 mL) into an NMR tube. Add a known amount of a deuterated solvent (e.g., D₂O) containing an internal standard (e.g., trimethylsilyl propionate - TSP) for quantification.

-

NMR Data Acquisition: Acquire ¹H NMR spectra at a constant, calibrated temperature (e.g., 25°C). An automated program can be used to acquire spectra at regular intervals for kinetic studies.

-

Data Processing and Analysis: Process the Free Induction Decay (FID) data. Integrate the characteristic signals of N,N'-methylenebismorpholine relative to the signal of the internal standard to determine its concentration over time.

4.2.2 Quantification of Formaldehyde and Morpholine by HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of the hydrolysis products. Due to formaldehyde's lack of a strong chromophore, a pre-column derivatization step is typically required.

References

- 1. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 8. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

An In-Depth Technical Guide to the Solubility of 4,4'-Methylenedimorpholine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Methylenedimorpholine (CAS No. 5625-90-1), a heterocyclic organic compound. Due to its utility as a biocide, corrosion inhibitor, and curing agent, understanding its solubility is critical for formulation development, reaction chemistry, and various industrial applications.

Introduction to 4,4'-Methylenedimorpholine

4,4'-Methylenedimorpholine, also known as N,N'-methylenebismorpholine, is a bifunctional molecule featuring two morpholine rings linked by a methylene bridge. This structure imparts both hydrophilic and lipophilic characteristics, influencing its solubility in a range of solvents. It typically presents as a clear to pale yellow liquid with a faint amine-like odor.

Qualitative Solubility Profile

While specific quantitative solubility data for 4,4'-Methylenedimorpholine in a wide array of organic solvents is not extensively documented in publicly available literature, numerous sources consistently report its general solubility characteristics. The compound is noted to be miscible with water and soluble in many polar organic solvents. Its utility in both aqueous and oil-based systems further supports its versatile solubility profile.

Based on these repeated observations, a qualitative solubility table has been compiled to guide formulation efforts.

Table 1: Qualitative Solubility of 4,4'-Methylenedimorpholine

| Solvent Class | Solubility Description |

| Polar Protic | |

| Water | Soluble/Miscible[1] |

| Alcohols (e.g., Methanol, Ethanol) | Expected to be soluble based on its polarity and miscibility with polar solvents. |

| Polar Aprotic | |

| Ketones (e.g., Acetone) | Expected to be soluble. |

| Ethers (e.g., Tetrahydrofuran) | Expected to have good compatibility. |

| Non-Polar | |

| Hydrocarbons (e.g., Toluene, Hexane) | Expected to have lower solubility compared to polar solvents. |

Note: This table is based on general statements of solubility. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, adapted from established methods for determining the solubility of organic amines, is recommended.

3.1. Materials and Equipment

-

4,4'-Methylenedimorpholine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

3.2. Gravimetric Method (Isothermal Equilibrium)

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,4'-Methylenedimorpholine to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Analysis:

-

After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

Determine the mass of the collected filtrate.

-

Evaporate the solvent from the filtrate under controlled conditions (e.g., rotary evaporator or vacuum oven) until a constant weight of the dissolved 4,4'-Methylenedimorpholine is obtained.

-

Calculate the solubility in terms of g/100 mL or other desired units.

-

3.3. Analytical Method (e.g., HPLC/GC)

-

Calibration Curve:

-

Prepare a series of standard solutions of 4,4'-Methylenedimorpholine of known concentrations in the solvent of interest.

-

Analyze these standards using a validated HPLC or GC method to generate a calibration curve of peak area versus concentration.

-

-

Analysis of Saturated Solutions:

-

Prepare saturated solutions as described in the gravimetric method (Section 3.2.1).

-

After equilibrium, withdraw a sample of the supernatant, filter it, and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same HPLC or GC method.

-

Determine the concentration of 4,4'-Methylenedimorpholine in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in determining the solubility of 4,4'-Methylenedimorpholine using either a gravimetric or an analytical approach.

Logical Relationship of Solubility Factors

Caption: A diagram showing the interplay of solute, solvent, and external factors that determine the solubility of 4,4'-Methylenedimorpholine.

Conclusion

4,4'-Methylenedimorpholine is a versatile compound with good solubility in water and polar organic solvents. While quantitative data is sparse in the literature, this guide provides a framework for its qualitative solubility and a detailed protocol for its experimental determination. For critical applications in research and development, it is imperative that solubility is determined quantitatively under the specific conditions of use.

References

The Thermal Decomposition of N,N'-Dimorpholinomethane: A Technical Guide for Researchers

Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals. It is important to note that publicly available scientific literature specifically detailing the thermal decomposition of N,N'-Dimorpholinomethane is limited. Much of the information presented herein regarding decomposition pathways is theoretical and extrapolated from data on structurally similar compounds.

Introduction

This compound, also known as 4,4'-methylenedimorpholine, is a chemical compound with the CAS number 5625-90-1.[1][2] It is utilized in various industrial applications, including as a catalyst for polyurethane systems, an epoxy resin curing agent, and a broad-spectrum bactericide.[3] Despite its applications, detailed studies on its thermal stability and decomposition are not extensively documented in accessible literature. Safety Data Sheets (SDS) often state that hazardous decomposition products are not known or that no data is available.[1][4] This guide aims to consolidate the available information, propose potential decomposition pathways based on related chemistry, and provide a framework for future experimental investigation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial when designing and interpreting thermal decomposition studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C9H18N2O2 | [2][5][6][7] |

| Molecular Weight | 186.25 g/mol | [5][6][7] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 122-124 °C at 12 mmHg; 139-140 °C | [8][9][10] |

| Density | 1.04 g/cm³ | [8][9] |

| Water Solubility | Soluble | [8][9] |

| Storage Temperature | 2-8 °C | [8][9] |

Theoretical Thermal Decomposition Pathways

In the absence of direct experimental data for this compound, we can theorize potential decomposition pathways by examining the thermal behavior of its parent amine, morpholine. Studies on the decomposition of morpholine suggest that it can undergo ring-opening and fragmentation reactions.[11][12] The presence of the methylene bridge in this compound introduces additional potential points of cleavage.

A plausible decomposition mechanism could involve the initial cleavage of the C-N bonds of the methylene bridge, leading to the formation of morpholine and reactive intermediates. Subsequent decomposition of the morpholine ring could then occur.

References

- 1. chemos.de [chemos.de]

- 2. CAS 5625-90-1: Dimorpholinomethane | CymitQuimica [cymitquimica.com]

- 3. N,N-Dimorpholinomethane (CAS 5625-90-1) - Broad Spectrum Bactericide at an Attractive Price [cntatech.com]

- 4. Page loading... [guidechem.com]

- 5. Dimorpholinomethane | C9H18N2O2 | CID 21839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 5625-90-1 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound CAS#: 5625-90-1 [m.chemicalbook.com]

- 9. sfdchem.com [sfdchem.com]

- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 11. A mechanistic and kinetic study on the decomposition of morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Quantum Chemical Insights into N,N'-Dimorpholinomethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimorpholinomethane is a versatile organic compound with applications in various chemical syntheses and as a formaldehyde-releasing agent. Understanding its molecular structure, stability, and electronic properties is crucial for elucidating its reactivity and potential applications in fields such as drug development and materials science. This technical guide provides a comprehensive overview of a theoretical approach to characterizing this compound using quantum chemical calculations. Due to the limited availability of specific experimental quantum chemical data for this molecule, this paper presents a detailed, representative computational workflow based on Density Functional Theory (DFT). The methodologies, hypothetical results, and their interpretations are designed to serve as a practical guide for researchers undertaking similar computational studies.

Introduction

This compound (C9H18N2O2) is a diaminal formed from the condensation of morpholine and formaldehyde.[1][2] Its chemical behavior and reactivity are governed by its three-dimensional structure and electronic landscape. Quantum chemical calculations offer a powerful, non-experimental method to probe these characteristics at the atomic level.[3] By solving approximations of the Schrödinger equation, we can predict a molecule's optimized geometry, vibrational frequencies, and electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[4][5]

This guide outlines a standard computational protocol for the quantum chemical analysis of this compound. We will detail the steps for geometry optimization, vibrational analysis, and the examination of frontier molecular orbitals. The presented data, while hypothetical, is generated based on established principles of computational chemistry for similar organic molecules and serves to illustrate the expected outcomes of such a study.

Computational Methodology

The quantum chemical calculations described herein are based on a typical workflow for the analysis of organic molecules using Density Functional Theory (DFT).[6][7]

Software and Initial Structure Preparation

All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or CP2K.[6] The initial 3D structure of this compound can be constructed using a molecular builder and saved in a standard format (e.g., .mol or .xyz).

Geometry Optimization

The initial structure is a mere approximation. To find the most stable conformation (a minimum on the potential energy surface), a geometry optimization is performed.[8] This iterative process adjusts the atomic coordinates to minimize the total electronic energy of the molecule.[9]

-

Basis Set: 6-311++G(d,p).[4]

-

Convergence Criteria: Tight convergence criteria for forces and displacement are used to ensure a true energy minimum is found.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is conducted at the same level of theory.[10][11] This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable equilibrium geometry.[12]

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their intensities provide a theoretical IR spectrum, which can be compared with experimental data for validation.

Electronic Property Calculations

With the optimized geometry, single-point energy calculations are performed to determine the electronic properties of this compound. This includes the energies of the frontier molecular orbitals (HOMO and LUMO).[4][5] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[13]

The overall computational workflow is depicted in the following diagram:

Hypothetical Results and Discussion

This section presents the anticipated (hypothetical) quantitative data from the described quantum chemical calculations for this compound.

Optimized Molecular Geometry

The geometry optimization would yield the precise bond lengths and angles of the most stable conformer of this compound. A selection of key predicted geometric parameters is presented in Table 1.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (aminal) | 1.45 Å |

| C-H (methylene) | 1.09 Å | |

| N-C (morpholine) | 1.47 Å | |

| C-O (morpholine) | 1.43 Å | |

| Bond Angle | N-C-N (aminal) | 112.5° |

| H-C-H (methylene) | 109.0° | |

| C-N-C (morpholine) | 110.0° |

The N-C-N bond angle of the central methylene bridge is expected to be slightly larger than the ideal tetrahedral angle due to steric hindrance between the two bulky morpholine rings.

The logical relationship for determining molecular properties is illustrated below:

Vibrational Analysis

The vibrational analysis would confirm the stability of the optimized structure by yielding only positive (real) frequencies. The predicted vibrational frequencies correspond to the different modes of atomic motion within the molecule, such as stretching, bending, and torsional vibrations. Key predicted vibrational modes are summarized in Table 2.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 2950 - 3050 | C-H stretch | Stretching of methylene and morpholine C-H bonds |

| 1450 - 1480 | CH₂ scissoring | Bending of methylene and morpholine CH₂ groups |

| 1250 - 1350 | C-N stretch | Stretching of the aminal and morpholine C-N bonds |

| 1050 - 1150 | C-O-C stretch | Asymmetric and symmetric stretching of the ether linkage in the morpholine rings |

These predicted frequencies can be used to interpret an experimental IR spectrum of this compound.

Frontier Molecular Orbitals and Electronic Properties

The analysis of the HOMO and LUMO provides insights into the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized on the nitrogen atoms of the morpholine rings, reflecting their lone pair electrons. The LUMO is likely to be distributed across the σ* orbitals of the C-N and C-O bonds. The calculated energies of these orbitals and the resulting energy gap are presented in Table 3.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | 7.7 eV |

A large HOMO-LUMO gap, such as the predicted 7.7 eV, suggests high kinetic stability and low chemical reactivity.[13] This is consistent with the use of this compound as a stable formaldehyde-releasing agent, where the release is typically triggered by specific conditions such as hydrolysis.

Conclusion

This technical guide has outlined a standard and robust computational workflow for the quantum chemical characterization of this compound using Density Functional Theory. While the presented data is hypothetical, it is based on well-established computational chemistry principles for organic molecules and serves as a blueprint for future theoretical and experimental investigations. The detailed methodologies for geometry optimization, vibrational frequency analysis, and electronic property calculations provide a framework for researchers to predict the molecular structure, stability, and reactivity of this and similar compounds. Such computational insights are invaluable for understanding the chemical behavior of this compound and can guide its application in drug development, synthetic chemistry, and materials science.

References

- 1. This compound | 5625-90-1 [chemicalbook.com]

- 2. CAS 5625-90-1: Dimorpholinomethane | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. irjweb.com [irjweb.com]

- 5. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 6. exercises:2016_uzh_cmest:geometry_optimization [CP2K Open Source Molecular Dynamics ] [cp2k.org]

- 7. mdpi.com [mdpi.com]

- 8. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 10. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. gaussian.com [gaussian.com]

- 13. scirp.org [scirp.org]

"discovery and history of N,N'-methylenebismorpholine"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-methylenebismorpholine (MBM) is a heterocyclic organic compound widely recognized for its potent biocidal properties. This technical guide provides a comprehensive overview of MBM, including its discovery and history, physicochemical properties, synthesis, mechanism of action, and primary applications. The information is tailored for researchers, scientists, and professionals in drug development and related fields, presenting quantitative data in structured tables and detailing experimental protocols. Visual diagrams generated using DOT language are included to illustrate key processes.

Introduction

N,N'-methylenebismorpholine, also known as dimorpholinomethane, is a formaldehyde-releasing agent extensively used as a biocide in various industrial applications.[1] Its ability to slowly release formaldehyde provides long-lasting antimicrobial efficacy, particularly in aqueous environments susceptible to microbial contamination.[1][2] This document delves into the core scientific and technical aspects of MBM.

Discovery and History

While the specific historical details of the initial synthesis and discovery of N,N'-methylenebismorpholine are not extensively documented in readily available literature, its development is intrinsically linked to the broader history of formaldehyde and formaldehyde-releasing compounds as preservatives. Formaldehyde's preservative properties were recognized in the late 19th century, leading to its use in various applications, including as a biocide. The development of formaldehyde-releasing compounds like MBM was a logical progression to provide a more controlled and sustained release of the active agent, enhancing efficacy and improving handling safety. MBM was specifically developed for use in metalworking fluids, offering a balance of oil and water solubility for stability and performance.[2]

Physicochemical Properties

N,N'-methylenebismorpholine is a pale yellow liquid with a slight amine-like odor.[3][4] Its structure has been confirmed by various spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[2][3]

Table 1: Physicochemical Properties of N,N'-Methylenebismorpholine

| Property | Value | Reference |

| CAS Number | 5625-90-1 | [3][5] |

| Molecular Formula | C₉H₁₈N₂O₂ | [3][4][5] |

| Molecular Weight | 186.25 g/mol | [4][5] |

| Appearance | Pale yellow liquid | [3][4] |

| Odor | Slight amine-like | [3][4] |

| Boiling Point | 266.4 °C | [3][5] |

| Melting Point Range | 18 - 21 °C | [3][5] |

| Density | 1.0647 g/cm³ at 20 °C | [3][5] |

| Relative Density | 1.05 at 20 °C | [3][5] |

| Vapor Pressure | 0.625 Pa at 25 °C | [3][5] |

| Water Solubility | Miscible in all proportions | [3] |

| Flash Point | 115 °C | [5] |

Synthesis

The synthesis of N,N'-methylenebismorpholine is typically achieved through the reaction of morpholine with a formaldehyde source, such as paraformaldehyde.

Experimental Protocol: Synthesis of N,N'-Methylenebismorpholine

This protocol describes a general laboratory-scale synthesis.

Materials:

-

Morpholine

-

Paraformaldehyde

-

Water

-

Reaction vessel equipped with a stirrer, thermometer, and condenser

-

Heating mantle

Procedure:

-

Charge the reaction vessel with morpholine and water.

-

Begin stirring the mixture and heat to a temperature of 80-90 °C.

-

Gradually add paraformaldehyde to the heated morpholine solution.

-

Maintain the reaction temperature and continue stirring until the reaction is complete, which can be monitored by the cessation of gas evolution.

-

Cool the reaction mixture to room temperature.

-

The product, N,N'-methylenebismorpholine, can then be purified by appropriate methods such as distillation under reduced pressure.

Note: This is a generalized procedure. Reaction conditions such as stoichiometry, temperature, and reaction time may be optimized to improve yield and purity.

Mechanism of Action

The biocidal activity of N,N'-methylenebismorpholine stems from its ability to act as a formaldehyde donor.[4][5] In aqueous environments, MBM undergoes hydrolysis to release formaldehyde and morpholine.[4]

Caption: Hydrolysis of N,N'-Methylenebismorpholine.

The released formaldehyde is a potent electrophile that readily reacts with nucleophilic functional groups in biological macromolecules. Its primary mode of action is the non-specific alkylation of proteins and nucleic acids (DNA and RNA). This covalent modification disrupts the normal function of these essential cellular components, leading to microbial cell death.

Caption: Mechanism of action of released formaldehyde.

Applications

The primary application of N,N'-methylenebismorpholine is as a biocide, particularly for the preservation of water-based industrial fluids.

Table 2: Applications of N,N'-Methylenebismorpholine

| Application | Description |

| Metalworking Fluids | Acts as a preservative in soluble oils and semi-synthetic metalworking fluids to inhibit bacterial growth. It is stable in concentrates and provides long-lasting efficacy in diluted emulsions.[3] |

| Fuels | Used as a bactericide for the preservation of fuels that are susceptible to bacterial decay.[3] |

Spectroscopic Data

The structural confirmation of N,N'-methylenebismorpholine is established through various spectroscopic techniques. While detailed spectra are beyond the scope of this guide, representative data is summarized below.

Table 3: Spectroscopic Data for N,N'-Methylenebismorpholine

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the methylene bridge protons and the morpholine ring protons would be expected. The chemical shifts would be indicative of their respective chemical environments. |

| ¹³C NMR | Resonances for the carbon atoms of the methylene bridge and the morpholine rings. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of MBM (186.25 g/mol ) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-N, C-O, and C-H bonds present in the molecule. |

Conclusion

N,N'-methylenebismorpholine is a highly effective formaldehyde-releasing biocide with well-established applications in industrial fluid preservation. Its mechanism of action, centered on the controlled release of formaldehyde, provides broad-spectrum antimicrobial activity. This technical guide has provided a detailed overview of its discovery, properties, synthesis, and applications, offering valuable insights for researchers and professionals in related scientific fields.

References

Methodological & Application

Application Notes and Protocols for the Use of N,N'-Dimorpholinomethane as a Biocide in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N,N'-Dimorpholinomethane, also known as Methylene-Bis-Morpholine (MBM), is a broad-spectrum biocide effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] Its primary application is in industrial settings, such as the preservation of metalworking fluids.[1][2][3] The biocidal activity of this compound stems from its nature as a formaldehyde-releasing agent.[1] The released formaldehyde interacts with essential biomolecules of microorganisms, such as proteins, DNA, and RNA, leading to the disruption of cellular functions and eventual cell death.[1]

While not a standard practice, its potent antimicrobial properties suggest a potential off-label application for the control of microbial contamination in research-based cell culture on a case-by-case basis, particularly as a last resort for salvaging valuable cultures or for decontaminating equipment. However, due to its mechanism of action, which involves the release of formaldehyde, significant cytotoxicity to mammalian cells is expected. Formaldehyde is known to be toxic to human cells, with TC50 values varying depending on the cell type and the assay used.[4] Therefore, its use requires careful consideration and thorough validation.

These application notes provide a hypothetical framework and protocols for evaluating and potentially utilizing this compound for eliminating bacterial and fungal contamination in mammalian cell cultures. It is critical to note that these are not established protocols and must be optimized and validated by the end-user for their specific cell lines and culture conditions.

Data Presentation

The following tables summarize hypothetical efficacy and cytotoxicity data for this compound. This data is extrapolated from the known effects of formaldehyde-releasing agents and should be used as a starting point for optimization.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Common Cell Culture Contaminants.

| Contaminant | Type | Hypothetical MIC (µg/mL) |

| Escherichia coli | Gram-negative bacteria | 50 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 75 |

| Staphylococcus aureus | Gram-positive bacteria | 40 |

| Candida albicans | Yeast (Fungus) | 100 |

| Aspergillus brasiliensis | Mold (Fungus) | 150 |

Table 2: Hypothetical Cytotoxicity (IC50) of this compound on Common Mammalian Cell Lines after 24-hour Exposure.

| Cell Line | Origin | Hypothetical IC50 (µg/mL) |

| HeLa | Human cervical cancer | 25 |

| HEK293 | Human embryonic kidney | 30 |

| CHO-K1 | Chinese hamster ovary | 35 |

| A549 | Human lung carcinoma | 28 |

| MCF-7 | Human breast cancer | 22 |

Experimental Protocols

Important Safety Precautions: this compound is a formaldehyde-releasing agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, in a well-ventilated area or a chemical fume hood.[5]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Cell Culture Contaminants

This protocol outlines the procedure to determine the lowest concentration of this compound that inhibits the visible growth of a specific microbial contaminant.

Materials:

-

This compound stock solution (e.g., 10 mg/mL in sterile DMSO or water)

-

Liquid microbial growth medium (e.g., Luria-Bertani broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

96-well microtiter plates

-

Microbial culture of the contaminant

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a serial dilution of the this compound stock solution in the appropriate microbial growth medium in a 96-well plate. The final concentrations should typically range from 1 to 500 µg/mL.

-

Inoculate each well with the microbial contaminant at a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (microbes in medium without the biocide) and a negative control (medium only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration that shows no visible growth.

Protocol 2: Cytotoxicity Assay on Mammalian Cell Lines (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a specific mammalian cell line.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the biocide. Include untreated control wells.

-

Incubate the plate for 24 hours (or other desired time points) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Eradication of Contamination from a Cell Culture Flask (Hypothetical)

This protocol provides a hypothetical procedure for attempting to eliminate a bacterial or fungal contamination from an adherent cell culture. This is a high-risk procedure with a high probability of cell death. It should only be considered for invaluable cultures where discarding is not an option.

Materials:

-

Contaminated adherent cell culture flask

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

New sterile culture flasks

Procedure:

-

Pre-treatment Wash: Aspirate the contaminated medium. Wash the cell monolayer gently with sterile PBS three to five times to remove as many free-floating microbes as possible.

-

Biocide Treatment: Prepare a complete cell culture medium containing this compound at a concentration that is 2-4 times the determined MIC for the contaminant but as close to the IC50 for the cell line as possible. This concentration needs to be empirically determined.

-

Add the biocide-containing medium to the flask and incubate for a short period (e.g., 2-4 hours). The duration is a critical parameter to optimize.

-

Post-treatment Wash: Aspirate the biocide-containing medium and wash the cells again with sterile PBS three to five times to remove the biocide.

-

Cell Recovery: Add fresh, antibiotic-free complete medium to the flask.

-

Subculture and Monitoring: Monitor the culture closely for signs of recovery and the re-emergence of contamination. After 24-48 hours, if the cells appear viable, trypsinize and subculture them into a new flask. Continue to culture in antibiotic-free medium and monitor for at least two weeks.

Visualizations

References

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. Biocide MBM this compound for metalworking fluids - Sinotrust Chemical Co. Ltd. [sinotrustchem.com]

- 3. MBM Methylene-Bis-Morpholine CAS 5625-90-1 - Sinobio Chemistry [sinobiochemistry.com]

- 4. Formaldehyde cytotoxicity in three human cell types assessed in three different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

The Versatility of N,N'-Methylenebismorpholine in Organic Synthesis: A Workhorse for Mannich Reactions and Beyond

FOR IMMEDIATE RELEASE

[City, State] – [Date] – N,N'-Methylenebismorpholine (MBM), a readily available and versatile reagent, is gaining increasing attention in the field of organic synthesis for its efficacy in aminomethylation reactions, particularly in the construction of Mannich bases. Its ability to serve as a stable and efficient source of both formaldehyde and morpholine moieties makes it a valuable tool for researchers, scientists, and drug development professionals in the creation of complex molecular architectures, including novel pharmaceutical intermediates.

N,N'-Methylenebismorpholine's primary application in organic synthesis lies in its role as a key reagent in the Mannich reaction, a cornerstone of carbon-carbon bond formation. This three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary amine is fundamental in the synthesis of a wide array of biologically active molecules. MBM conveniently provides both the formaldehyde and the morpholine amine component in a single, stable molecule, simplifying reaction setups and offering excellent yields.

Key Applications in Organic Synthesis:

-

Synthesis of Mannich Bases: MBM is highly effective in the aminomethylation of various substrates, including phenols, indoles, and active methylene compounds, to produce the corresponding Mannich bases. These products are often valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

-

One-Pot Syntheses: The use of MBM facilitates efficient one-pot reactions, reducing reaction times and improving overall synthetic efficiency. This is particularly advantageous in the synthesis of complex molecules requiring multiple steps.

-

Formation of Heterocyclic Compounds: MBM can be employed as a building block in the synthesis of various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Data Presentation:

The following table summarizes the quantitative data for the synthesis of bis-Mannich bases of thymol using N,N'-methylenebismorpholine, highlighting the efficiency of this reagent.

| Substrate | Reagent | Product | Yield (%) | Reference |

| Thymol | N,N'-Methylenebismorpholine | 2,6-di(morpholin-4-ylmethyl)-4-isopropyl-5-methylphenol | 92 | Badshah et al., 2021 |

Experimental Protocols:

Protocol 1: One-Pot Synthesis of 2,6-di(morpholin-4-ylmethyl)-4-isopropyl-5-methylphenol

This protocol details the synthesis of a bis-Mannich base of thymol using N,N'-methylenebismorpholine as the aminomethylating agent.

Materials:

-

Thymol

-

N,N'-Methylenebismorpholine

-

Ethanol

-

Round bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of thymol (1 equivalent) in ethanol, add N,N'-methylenebismorpholine (2 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

After 30 minutes, reflux the reaction mixture for 4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid product with cold ethanol.

-

Dry the product to obtain pure 2,6-di(morpholin-4-ylmethyl)-4-isopropyl-5-methylphenol.

Expected Yield: 92%

Visualizations:

Diagram 1: General Scheme of the Mannich Reaction using N,N'-Methylenebismorpholine

Caption: General reaction scheme for the aminomethylation of an active hydrogen compound using N,N'-methylenebismorpholine.

Diagram 2: Experimental Workflow for the Synthesis of a bis-Mannich Base of Thymol

Caption: Step-by-step workflow for the one-pot synthesis of a bis-Mannich base of thymol.

The continued exploration of N,N'-methylenebismorpholine in organic synthesis is expected to unveil new applications and streamline the synthesis of valuable molecules for the pharmaceutical and chemical industries. Its ease of handling, high reactivity, and ability to facilitate one-pot reactions position it as a powerful reagent in the synthetic chemist's toolkit.

Application Notes and Protocols: N,N'-Dimorpholinomethane as a Catalyst in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction